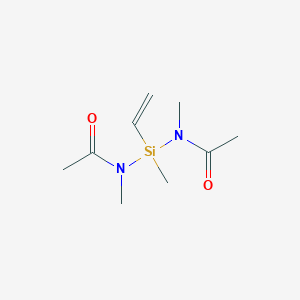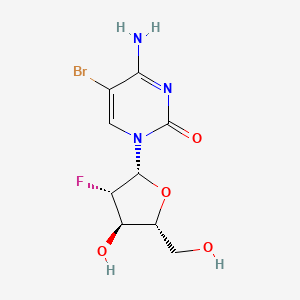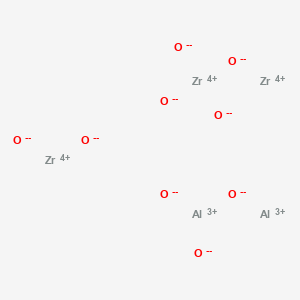
2-Methylpiperazine dihydrochloride
Vue d'ensemble
Description
2-Methylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is widely used in various fields, including pharmaceuticals, due to its versatile chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides of 2-Methylpiperazine.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
2-Methylpiperazine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of various pharmaceuticals, including antipsychotics and antihistamines.
Industry: It is used in the manufacture of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it effective in treating parasitic infections .
Comparaison Avec Des Composés Similaires
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide
Comparison: 2-Methylpiperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it has a higher affinity for GABA receptors, making it particularly effective in its applications .
Propriétés
IUPAC Name |
2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUWOBYBMGVFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333703 | |
| Record name | 2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475640-80-3 | |
| Record name | 2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride?
A1: 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H7) acts as a potent inhibitor of protein kinase C (PKC) [, , , , , , , , , , , , , , , , , , ].
Q2: How does 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride affect PKC activity?
A2: While the exact binding mechanism is not fully elucidated in the provided research, H7 is known to competitively inhibit PKC by interacting with the ATP-binding site of the enzyme [, , , , ].
Q3: What are the downstream consequences of PKC inhibition by 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride in cells?
A3: PKC inhibition by H7 has been shown to impact various cellular processes, including:
- Inhibition of cell signaling: H7 can block signaling pathways initiated by various stimuli, including antigens, growth factors, and hormones [, , , , , , , , ].
- Modulation of cell proliferation and differentiation: Depending on the cell type and context, H7 can either promote or inhibit cell proliferation and differentiation [, , , , , ].
- Alterations in gene expression: H7 can influence the expression of genes involved in various cellular processes, including cell growth, differentiation, and inflammation [, , , , , ].
Q4: Can you elaborate on the impact of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride on the immune response as mentioned in the research?
A5: Research indicates that H7 can modulate immune responses, including T cell activation and cytokine production, likely through its effects on PKC-dependent signaling pathways in immune cells [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)



